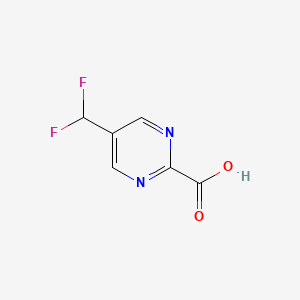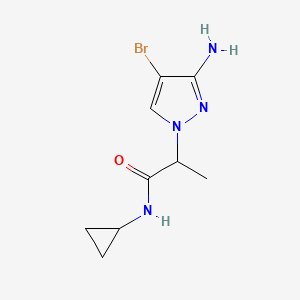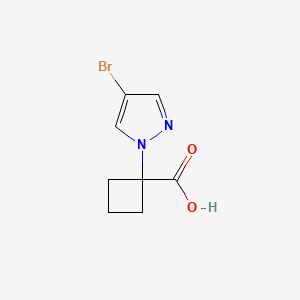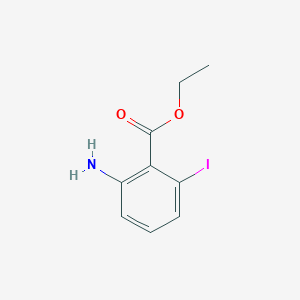
5-(Difluoromethyl)pyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a difluoromethyl group at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethyl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include acetic acid, trifluoroacetic acid, and various 1,3-dicarbonyl compounds .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the condensation reactions mentioned earlier yield pyrazolo[1,5-a]pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethyl)pyrimidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of biologically active molecules, including antiviral and anticancer agents.
Materials Science: The unique properties of the difluoromethyl group make this compound of interest in the development of new materials with enhanced stability and performance.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions involving pyrimidine derivatives.
Wirkmechanismus
it is known that the presence of the difluoromethyl group can enhance the biological activity and metabolic stability of the compound . The molecular targets and pathways involved in its biological effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Difluoromethyl)pyrimidine-5-carboxylic acid: This compound has a similar structure but with the difluoromethyl group at the 2-position instead of the 5-position.
4-(Difluoromethyl)pyrimidine-2-carboxylic acid: Another similar compound with the difluoromethyl group at the 4-position.
Uniqueness
5-(Difluoromethyl)pyrimidine-2-carboxylic acid is unique due to the specific positioning of the difluoromethyl group, which can influence its reactivity and biological activity. The presence of the carboxylic acid group at the 2-position also adds to its distinct chemical properties.
Eigenschaften
Molekularformel |
C6H4F2N2O2 |
|---|---|
Molekulargewicht |
174.10 g/mol |
IUPAC-Name |
5-(difluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2N2O2/c7-4(8)3-1-9-5(6(11)12)10-2-3/h1-2,4H,(H,11,12) |
InChI-Schlüssel |
ZXULACHWLSWYJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)C(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butylN-{[4-(hydroxymethyl)-1-imino-1-oxo-1lambda6-thian-4-yl]methyl}carbamate](/img/structure/B13566295.png)


![2-(Bicyclo[3.1.0]hexan-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13566315.png)
![(2E)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)prop-2-enoic acid](/img/structure/B13566321.png)
![4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13566322.png)
![2-[(Pyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13566333.png)

